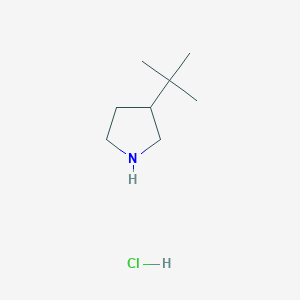
3-Tert-butylpyrrolidine hydrochloride
Overview
Description
3-Tert-butylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1431774-20-7 . It has a molecular weight of 163.69 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular formula of 3-Tert-butylpyrrolidine hydrochloride is C8H18ClN. The InChI code is 1S/C8H17N.ClH/c1-8(2,3)7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H .Physical And Chemical Properties Analysis
3-Tert-butylpyrrolidine hydrochloride is a pale-yellow to yellow-brown solid . It has a molecular weight of 163.69 and a molecular formula of C8H18ClN.Scientific Research Applications
Economical Synthesis of Pharmaceutically Active Substances
3-Tert-butylpyrrolidine derivatives have been utilized as intermediates in the economical synthesis of various pharmaceutically active substances. One notable example is the synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, which serves as an optically active intermediate for many pharmaceutical compounds. This process features mild reaction conditions and economic advantages, highlighting its potential for industrial preparation (Han et al., 2018).
Advanced Materials and Electrodeposition
Research has also explored the use of pyrrolidine derivatives in the creation of advanced materials, particularly through electrodeposition techniques. For instance, the addition of 1-butylpyrrolidine to AlCl3 forms an electrolyte suited for aluminum deposition, with potential applications in materials science (Pulletikurthi et al., 2015).
Asymmetric Synthesis and Catalysis
The asymmetric synthesis of N-acylpyrrolidines, which are crucial for inhibiting HCV polymerase, is another significant application. This process involves a practical asymmetric synthesis on a multi-kilogram scale, demonstrating the compound's importance in the development of antiviral drugs (Agbodjan et al., 2008).
Discovery of Pan-genotypic Inhibitors
Further pharmaceutical applications include the discovery of N-phenylpyrrolidine-based inhibitors of HCV NS5A, which exhibit excellent potency and pharmacokinetics across various genotypes of the hepatitis C virus. One such compound, ABT-267, has shown to decrease HCV RNA significantly during clinical trials, underscoring the compound's potential in HCV treatment strategies (DeGoey et al., 2014).
Microwave-Assisted Synthesis and Antimicrobial Activity
The microwave-assisted synthesis of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, has been developed with promising yields. This method represents an efficient approach to synthesizing compounds with potential antimicrobial activity, highlighting the importance of 3-Tert-butylpyrrolidine hydrochloride in the development of new antimicrobial agents (Sreekanth & Jha, 2020).
Safety and Hazards
properties
IUPAC Name |
3-tert-butylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,3)7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOQKJOVARXZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butylpyrrolidine hydrochloride | |
CAS RN |
1431774-20-7 | |
| Record name | 3-tert-butylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[2-(Benzyloxy)-3-formylphenyl]boronic acid](/img/structure/B1378509.png)


